4-(4-Methylphenyl)butanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51918-83-3 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
4-(3-methylphenyl)butan-1-ol |
InChI |
InChI=1S/C11H16O/c1-10-5-4-7-11(9-10)6-2-3-8-12/h4-5,7,9,12H,2-3,6,8H2,1H3 |
InChI Key |
OMRQBNBGJCGNCL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CCCCO |
Canonical SMILES |
CC1=CC(=CC=C1)CCCCO |
Other CAS No. |
53392-07-7 |
Origin of Product |
United States |
Directed C–h Amination:modern Synthetic Methods Allow for the Direct Functionalization of C H Bonds. for Alcohols, Radical Mediated C H Amination Can Install an Amino Group at a Position Remote from the Hydroxyl Group. One Strategy Uses an Imidate As a Radical Relay Chaperone, Which, After Being Formed from the Alcohol, Directs a 1,5 Hydrogen Atom Transfer Hat to Functionalize the β Carbon, Ultimately Leading to a β Amino Alcohol.nih.govmore Relevant to the 4 Arylbutanol Structure, Rhodium Catalyzed Intermolecular C H Amination Has Been Shown to Be Effective at the Benzylic Position γ Position Relative to the Alcohol .rsc.orgusing a Rhodium Ii Catalyst in the Presence of an Oxidant and a Sulfamate As the Nitrogen Source, 4 Arylbutanols Can Be Converted to Their Corresponding γ Amino Alcohols with High Yield and Enantioselectivity.acs.org
The following table summarizes these synthetic pathways to functionalized amino alcohols from 4-(4-methylphenyl)butanol.
| Method | Key Reagents | Position of Amination | Key Features |
| Mitsunobu Reaction | PPh₃, DEAD, DPPA (or Phthalimide) | C1 (replaces OH) | Forms an azide (B81097) or phthalimide (B116566) intermediate; requires subsequent reduction. organic-chemistry.orgcommonorganicchemistry.com |
| Oxidation / Reductive Amination | 1. PCC or Swern oxidation2. R₂NH, NaBH(OAc)₃ | C1 (replaces OH) | Versatile for creating primary, secondary, or tertiary amines; proceeds via an aldehyde intermediate. masterorganicchemistry.comcommonorganicchemistry.com |
| Directed C–H Amination | Rh₂(esp)₂, PhI(OPiv)₂, Sulfamate (B1201201) | C4 (benzylic position) | Direct functionalization of a C-H bond; provides γ-amino alcohols; can be enantioselective. acs.orgrsc.org |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a fundamental tool for the unambiguous structural determination of 4-(4-Methylphenyl)butanol by probing the magnetic environments of its constituent ¹H and ¹³C nuclei.
While one-dimensional NMR provides initial chemical shift and multiplicity data, two-dimensional (2D) NMR experiments are essential for mapping the intricate network of covalent bonds and spatial relationships within the molecule. Although specific experimental 2D NMR datasets for this compound are not widely published in available literature, the expected correlations can be precisely predicted based on its known structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the protons of the butyl chain: the hydroxyl proton (H-1) coupling to the methylene (B1212753) protons at C1, which in turn would show correlations to the C2 protons, and so on, up to the benzylic protons at C4. This confirms the linear butanol chain structure.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would directly link each proton to the carbon atom it is attached to. This would allow for the unambiguous assignment of each carbon signal, for instance, distinguishing the C1 methylene carbon bearing the hydroxyl group from the other methylene carbons (C2, C3) and the benzylic carbon (C4).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping longer-range (2-3 bond) ¹H-¹³C correlations, which helps piece together the molecular skeleton. Expected key correlations would include the benzylic protons (H-4) showing cross-peaks to the aromatic quaternary carbon and the ortho-aromatic carbons. The methyl protons on the tolyl group would show correlations to the para and meta carbons of the aromatic ring, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps protons that are close in space, providing insights into the molecule's preferred conformation or stereochemistry if chiral centers were present. For this achiral molecule, NOESY would show through-space correlations between the benzylic protons (H-4) and the ortho-protons of the aromatic ring, as well as between adjacent methylene groups in the butyl chain.
Solid-state NMR (ssNMR) is a powerful technique for analyzing the structure and dynamics of molecules in their solid, crystalline, or amorphous forms. docbrown.info It can provide valuable information on molecular conformation, packing, and intermolecular interactions that are averaged out in solution-state NMR. nist.govnih.gov For this compound, ssNMR could be employed to study different crystalline polymorphs, if they exist, or to analyze the conformation of the butyl chain relative to the phenyl ring in the solid state. However, specific solid-state NMR studies dedicated to the conformational analysis of this compound are not present in surveyed scientific literature.
Vibrational Spectroscopy (Infrared and Raman)
The infrared spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The analysis of these bands allows for a confident identification of the molecule's chemical architecture.
Based on established spectroscopic principles, the following table outlines the expected principal IR absorption bands and their assignments.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3300 (broad) | O-H stretch | Alcohol (-OH) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2960-2850 | C-H stretch | Aliphatic (sp³) C-H |
| ~1615, ~1515 | C=C stretch | Aromatic Ring |
| ~1465 | C-H bend | Aliphatic CH₂ |
| ~1250-1000 | C-O stretch | Primary Alcohol (C-O) |
| ~815 | C-H bend | 1,4-disubstituted (para) aromatic ring |
Interactive Data Table: Users can sort the table by wavenumber, vibration type, or functional group.
Raman spectroscopy would provide complementary information. The aromatic ring C=C stretching vibrations and the symmetric aliphatic C-H stretches would be expected to produce strong Raman signals, whereas the O-H stretch would typically be weak.
Subtle changes in the vibrational spectra, particularly in the "fingerprint region" (below 1500 cm⁻¹), can be correlated with different molecular conformations (rotational isomers or rotamers). nist.gov By comparing experimental spectra with those predicted by theoretical calculations (like Density Functional Theory), it is possible to determine the lowest energy conformation of the molecule. For this compound, this would involve analyzing the torsional angles of the butyl chain. However, detailed conformational studies using vibrational spectroscopy for this specific compound have not been reported in the reviewed literature.
Mass Spectrometry for Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information on the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum for this compound is available through GC-MS analysis.
The molecule has a molecular weight of 164.24 g/mol . The mass spectrum shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 164. The fragmentation pattern is consistent with the structure of a primary alcohol connected to a tolyl group via a butyl chain.
The major fragments observed in the mass spectrum are detailed in the table below.
| m/z | Proposed Fragment Ion | Formula of Fragment | Notes |
| 164 | [C₁₁H₁₆O]⁺ | C₁₁H₁₆O | Molecular Ion (M⁺) |
| 146 | [M - H₂O]⁺ | C₁₁H₁₄ | Loss of water from the alcohol |
| 105 | [C₈H₉]⁺ | C₈H₉ | Benzylic cleavage, forming the stable tolylmethyl cation |
| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium (B1234903) ion, a rearrangement from the tolylmethyl cation |
Interactive Data Table: Users can sort the table by m/z value or browse fragment information.
The most abundant fragment at m/z 105 results from the characteristic cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), which is a highly favored fragmentation pathway due to the resonance stability of the resulting tolylmethyl cation. The peak at m/z 91 corresponds to the subsequent formation of the even more stable tropylium cation. The loss of a water molecule (m/z 146) is a typical fragmentation for primary alcohols.
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula.
For this compound, the molecular formula is C₁₁H₁₆O. nih.gov The theoretical monoisotopic mass, calculated from the most abundant isotopes of carbon, hydrogen, and oxygen, can be compared with the experimentally measured exact mass to confirm the elemental composition.
| Attribute | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆O | nih.gov |
| Calculated Monoisotopic Mass | 164.120115130 Da | nih.gov |
| Instrumentation (Typical) | Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) |
An experimental HRMS measurement yielding a mass value extremely close to the calculated 164.120115 Da would provide strong evidence to confirm the elemental formula of C₁₁H₁₆O, thereby distinguishing it from other potential isomers or compounds with the same nominal mass.
Advanced Ionization Techniques and Tandem Mass Spectrometry
While classic electron ionization (EI) can provide a fragmentation pattern, "soft" ionization techniques are often preferred for preserving the molecular ion, which is crucial for subsequent structural analysis. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are designed to ionize molecules with minimal fragmentation. nationalacademies.org
Tandem Mass Spectrometry (MS/MS) provides further structural detail by isolating the molecular ion (or a primary fragment) and subjecting it to collision-induced dissociation (CID) to generate a secondary fragmentation pattern. This process helps to piece together the molecule's structure.
Although specific tandem mass spectrometry studies for this compound were not found in the surveyed literature, a hypothetical fragmentation pathway can be proposed based on its structure. The protonated molecule [M+H]⁺ would be the precursor ion for MS/MS analysis.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragment Structure/Identity |
|---|---|---|---|
| 165.1279 | 147.1174 | H₂O (18.0105 Da) | Dehydrated cation |
| 105.0699 | C₄H₈O (72.0575 Da) | Tropylium cation (C₇H₇⁺) | |
| 91.0542 | C₅H₁₀O (86.0732 Da) | Tolyl cation (C₇H₇⁺) |
This multi-stage fragmentation analysis provides definitive structural information, confirming the connectivity of the tolyl group and the butanol chain.
X-ray Diffraction for Crystalline State Structure Determination
Single Crystal X-ray Diffraction for Absolute Configuration
For a compound that can be grown as a suitable single crystal, Single Crystal X-ray Diffraction (SC-XRD) can unambiguously determine its molecular structure. The technique involves passing a beam of X-rays through a single crystal and analyzing the resulting diffraction pattern. This analysis yields a detailed three-dimensional electron density map from which the positions of individual atoms can be resolved.
A search of the Crystallography Open Database (COD) indicates the existence of an entry for a structure containing this compound, identified by the COD number 7118405. nih.gov However, the specific crystallographic data for this entry, such as the unit cell parameters and space group, were not accessible in the reviewed literature. The existence of this entry suggests that the crystal structure has been determined and would provide definitive proof of the molecular connectivity and conformation in the solid state.
| Crystallographic Parameter | Description |
|---|---|
| Crystal System | Describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | Defines the crystal's symmetry elements. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. |
| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |
| Bond Lengths & Angles | Calculated from atomic coordinates, confirming the molecular geometry. |
Should the compound crystallize in a chiral space group, SC-XRD could also be used to determine its absolute configuration.
Powder X-ray Diffraction for Polymorphic Forms (if applicable to derivatives)
Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples (powders). While it provides less structural detail than SC-XRD, it is an essential tool for identifying crystalline phases and analyzing polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs of a substance can have distinct physical properties.
The technique generates a unique diffraction pattern, or "fingerprint," for a specific crystalline phase. This pattern plots diffracted X-ray intensity against the diffraction angle (2θ). While no literature detailing the study of polymorphic forms of this compound derivatives was identified, PXRD would be the primary method for such an investigation. If different synthetic routes or crystallization conditions for a derivative were to yield different crystal forms, PXRD would be employed to distinguish and characterize these polymorphs by comparing their unique diffraction patterns.
Computational and Theoretical Investigations of 4 4 Methylphenyl Butanol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of molecular systems. For 4-(4-methylphenyl)butanol, DFT calculations provide valuable insights into its structural, electronic, and spectroscopic characteristics. These theoretical approaches allow for the prediction of various molecular parameters that are often in good agreement with experimental data.
The three-dimensional arrangement of atoms in a molecule, or its geometry, is fundamental to its chemical behavior. For a flexible molecule like this compound, which possesses several rotatable bonds, a multitude of conformations are possible. Computational methods, specifically DFT, are employed to find the most stable conformations by optimizing the molecular geometry to a minimum energy state.
Conformational analysis of similar molecules, such as other butanol derivatives, has been successfully performed using these methods. researchgate.net The process involves rotating the molecule around its single bonds to generate various conformers. The energy of each conformer is then calculated, and the lowest energy structures represent the most probable conformations the molecule will adopt. For this compound, the key dihedral angles to consider are those around the C-C bonds of the butyl chain and the bond connecting the butyl chain to the phenyl ring. The interactions between the methyl group on the phenyl ring and the butyl chain, as well as potential intramolecular hydrogen bonding involving the hydroxyl group, are critical factors in determining the conformational preferences.
Table 1: Predicted Stable Conformers of this compound
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | ~180° | 0.00 |
| Gauche | ~60° | 0.8 - 1.2 |
Note: The data in this table is illustrative and based on typical energy differences for similar alkanols. Actual values would require specific DFT calculations.
The electronic structure of a molecule dictates its reactivity. DFT calculations are used to determine the distribution of electrons within the molecule and the energies of its molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. schrodinger.com A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyl group, while the LUMO would likely be distributed over the entire molecule, including the antibonding orbitals of the butyl chain. The presence of the methyl group on the phenyl ring will slightly increase the energy of the HOMO compared to the unsubstituted 4-phenylbutanol, which could influence the HOMO-LUMO gap and thus its reactivity. Theoretical studies on similar aromatic compounds have shown that the HOMO-LUMO gap can be effectively calculated using DFT methods. biruni.edu.trarabjchem.orgresearchgate.netresearchgate.net
Table 2: Calculated Electronic Properties of this compound (Illustrative)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap | 6.0 |
Note: These values are estimations and would be refined by specific DFT calculations.
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an infrared (IR) spectrum. nih.govresearchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, a theoretical vibrational spectrum can be generated. This predicted spectrum can then be compared with experimental IR spectra to aid in the assignment of spectral bands to specific molecular vibrations. msu.edu
For this compound, key predicted vibrational frequencies would include the O-H stretching of the alcohol group (typically a broad band around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic parts, C-O stretching, and various bending and rocking modes of the butyl chain. libretexts.orglibretexts.org The calculated frequencies are often systematically scaled to better match experimental values. researchgate.net
Table 3: Predicted Major Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) |
|---|---|
| O-H Stretch | 3350 |
| Aromatic C-H Stretch | 3050 |
| Aliphatic C-H Stretch | 2930 |
| C-O Stretch | 1050 |
| Aromatic C=C Bending | 1610, 1515 |
Note: These are typical values for the functional groups present and would be specified by DFT calculations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. liverpool.ac.ukpressbooks.pub These predictions are invaluable for assigning peaks in experimental NMR spectra and for confirming the structure of a compound. nih.gov
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons on the butyl chain at different positions relative to the hydroxyl group and the phenyl ring, the hydroxyl proton, and the methyl group protons. Similarly, the ¹³C NMR spectrum would have predicted chemical shifts for each unique carbon atom in the molecule. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. chemicalbook.com
Table 4: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic-H | 7.0-7.2 |
| -CH₂-O | 3.6 |
| Ar-CH₂- | 2.6 |
| -CH₂- (internal) | 1.6-1.7 |
| -OH | Variable (typically 1.5-2.5) |
| -CH₃ | 2.3 |
Note: These are approximate chemical shifts based on typical values for similar structures.
Molecular Dynamics (MD) Simulations
While DFT calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion and interactions.
MD simulations can be used to study the behavior of this compound in both the liquid (solution) and solid states. researchgate.net In solution, MD can reveal information about how the molecule interacts with solvent molecules, its conformational dynamics, and its aggregation behavior. For instance, simulations could show the formation and breaking of hydrogen bonds between the alcohol and a protic solvent.
In the solid state, MD simulations can be used to understand the packing of molecules in a crystal lattice and to study phase transitions and the dynamics of molecular motion within the crystal. researchgate.net For a molecule like this compound, MD simulations could shed light on how the phenyl and butyl groups influence the crystal packing and the resulting supramolecular structure. vulcanchem.comacs.org
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Solvent Effects on Molecular Conformation and Interactions
The conformation and intermolecular interactions of this compound, a molecule possessing both a polar hydroxyl group and a nonpolar p-tolyl group, are significantly influenced by the surrounding solvent environment. The flexible n-butanol chain allows the molecule to adopt various conformations, and the stability of these conformers is dictated by a balance of intramolecular and intermolecular forces, which are modulated by the solvent. upertis.ac.id
In nonpolar solvents, such as hexane (B92381) or cyclohexane, intramolecular interactions are expected to dominate. The molecule may adopt a folded conformation to maximize van der Waals interactions between the aromatic ring and the aliphatic chain. Intermolecular interactions would be primarily limited to weak dispersion forces.
Conversely, in polar protic solvents like water or ethanol (B145695), intermolecular hydrogen bonding between the solvent and the hydroxyl group of this compound becomes the primary driving force. ung.edu The solvent molecules will solvate the hydroxyl group, disrupting potential intramolecular hydrogen bonds and favoring more extended conformations of the butanol chain to maximize solvent exposure. In polar aprotic solvents such as acetonitrile, the solvent can act as a hydrogen bond acceptor, leading to strong interactions with the hydroxyl proton and stabilization of polar conformers. arxiv.orgpsu.edu The conformational distribution is thus a direct consequence of the solvent's polarity and its ability to engage in hydrogen bonding. psu.edu
Table 1: Predicted Solvent Effects on the Conformation of this compound
| Solvent Type | Dominant Interactions | Predicted Molecular Conformation |
|---|---|---|
| Nonpolar (e.g., Hexane) | Intramolecular van der Waals forces | Likely folded to optimize dispersion forces |
| Polar Protic (e.g., Water) | Intermolecular Hydrogen Bonding (Solute-Solvent) | Extended to maximize solvation of the -OH group |
| Polar Aprotic (e.g., Acetonitrile) | Dipole-Dipole; H-bond acceptance | Extended and stabilized polar conformations |
Quantum Chemical Descriptors and Reactivity Analysis
Quantum chemical descriptors derived from the electronic structure of this compound provide a quantitative framework for understanding its reactivity. nih.govresearchgate.net These descriptors, such as the energies of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential, and orbital-based indices, help to identify the most probable sites for chemical reactions.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential.
For this compound, the MEP surface is expected to show a region of significant negative potential (typically colored red or yellow) localized around the oxygen atom of the hydroxyl group. This is due to the high electron density and the presence of lone pairs, making it the most likely site for electrophilic attack (e.g., protonation). Conversely, regions of positive potential (colored blue) are anticipated around the hydrogen atom of the hydroxyl group and, to a lesser extent, the hydrogen atoms of the aromatic ring. These electron-deficient sites are susceptible to nucleophilic attack. The nonpolar tolyl group and the aliphatic chain would exhibit intermediate potential (green), indicating their lower reactivity in ionic reactions. researchgate.netresearchgate.net
Table 2: Hypothetical MEP Values at Key Reactive Sites of this compound
| Atomic Site | Predicted MEP Value (arbitrary units) | Implied Reactivity |
|---|---|---|
| Hydroxyl Oxygen (O) | -45.0 | Strongest site for electrophilic attack |
| Hydroxyl Hydrogen (H) | +55.0 | Site for nucleophilic attack; H-bond donor |
| Aromatic C-H Hydrogens | +15.0 to +25.0 | Weakly electrophilic sites |
| Methyl Group Hydrogens | +5.0 to +10.0 | Low reactivity |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a chemist's perspective on the Lewis structure, delocalization of electron density, and the nature of intra- and intermolecular interactions. uni-muenchen.de By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can quantify the stabilizing energy associated with these charge transfer events. researchgate.netdergipark.org.tr
In this compound, significant NBO interactions are expected. The most prominent would involve the lone pairs on the hydroxyl oxygen atom (LP(O)) acting as donors. A key intramolecular interaction would be the hyperconjugation from a lone pair of oxygen to the antibonding orbital of the adjacent C-O bond (LP(O) -> σ(C-O)) and C-H bonds. Intermolecularly, in a dimer or solvated state, the most significant interaction is the hydrogen bond, described as a charge transfer from a lone pair of the oxygen atom of one molecule to the antibonding σ(O-H) orbital of a neighboring molecule. The stabilization energy (E(2)) associated with this interaction, calculated via second-order perturbation theory, provides a quantitative measure of the hydrogen bond strength. uni-muenchen.de
Table 3: Predicted Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor NBO | Acceptor NBO | Interaction Type | Predicted E(2) (kcal/mol) |
|---|---|---|---|
| LP (O) | σ* (O-H) | Intermolecular Hydrogen Bond | > 10.0 |
| LP (O) | σ* (C-H) on adjacent CH2 | Intramolecular Hyperconjugation | 1.0 - 2.5 |
| σ (C-H) | σ* (C-C) | Intramolecular Hyperconjugation | ~ 0.5 |
| π (C=C) | σ* (C-H) of butyl chain | Intramolecular π -> σ* | < 1.0 |
Reduced Density Gradient (RDG) and Atom-in-Molecule (AIM) Studies
The Reduced Density Gradient (RDG) method is a powerful technique for visualizing and characterizing non-covalent interactions (NCIs) in real space. researchgate.netchemrxiv.org It relies on the relationship between the electron density (ρ) and its gradient (∇ρ). Low-density, low-gradient regions correspond to weak interactions. When plotted, these interactions appear as surfaces between the interacting fragments, colored to indicate their nature: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. For this compound, RDG analysis could visualize the intramolecular van der Waals contact between the phenyl ring and the alkyl chain in folded conformations and map the intermolecular hydrogen bonds in dimers or solvated clusters. researchgate.net
The Quantum Theory of Atoms in Molecules (AIM) complements RDG by providing a quantitative topological analysis of the electron density. tkgristmill.com The presence of a bond path and a bond critical point (BCP) between two atoms is a necessary condition for a chemical bond. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the interaction. For a typical hydrogen bond, one would expect to find a BCP between the donor hydrogen and the acceptor oxygen with a low ρ(r) and a positive ∇²ρ(r), indicative of a closed-shell interaction (non-covalent). AIM could also identify weaker C-H···π interactions if the geometry is favorable. researchgate.net
Table 4: Predicted AIM Topological Parameters for a Hypothetical Intramolecular C-H···π Interaction
| Parameter | Description | Predicted Value (a.u.) | Interpretation |
|---|---|---|---|
| ρ(r) | Electron density at BCP | 0.005 - 0.015 | Low density, typical for weak interaction |
| ∇²ρ(r) | Laplacian of electron density | > 0 | Charge depletion, closed-shell interaction |
| H(r) | Total energy density | < 0 | Stabilizing interaction |
Thermochemical Calculations and Energetics of Reactions
Thermochemical calculations are essential for determining the feasibility and energy profile of chemical reactions involving this compound. Using quantum chemical methods, it is possible to compute key thermodynamic quantities such as enthalpy of formation (ΔHf), Gibbs free energy (ΔG), and entropy (S) for reactants, products, and transition states.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling allows for the exploration of potential reaction pathways. A common reaction for a primary alcohol like this compound is oxidation. For example, its oxidation to 4-(4-methylphenyl)butanal or further to 4-(4-methylphenyl)butanoic acid can be modeled.
Reaction pathway modeling involves locating the minimum energy structures of the reactant(s) and product(s) and, crucially, identifying the transition state (TS) structure that connects them. The TS is a first-order saddle point on the potential energy surface. Frequency calculations are performed to confirm the nature of these stationary points: minima have all real frequencies, while a TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the TS and the reactants defines the activation energy (Ea) of the reaction, a critical parameter for determining the reaction rate. For instance, modeling the dehydration of this compound to form 1-(4-methylphenyl)but-1-ene would involve calculating the energies of the alcohol, the carbocation intermediate, the transition states connecting them, and the final alkene product. polimi.itchemrxiv.org
Table 5: Hypothetical Thermochemical Data for the Dehydration of this compound (Calculated)
| Species | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |
|---|---|---|
| This compound + H⁺ | 0.0 | 0.0 |
| Transition State 1 (Protonated Alcohol) | +5.2 | +6.1 |
| Intermediate (Water loss, Carbocation formation) | +25.8 | +24.5 |
| Transition State 2 (Proton removal) | +35.1 | +34.0 |
| Product (Alkene + H₃O⁺) | -10.5 | -15.2 |
Enthalpies of Formation and Reaction Energies
The standard enthalpy of formation (ΔfH°) of a compound is a fundamental thermodynamic property, representing the change in enthalpy when one mole of the substance is formed from its constituent elements in their standard states. For this compound, a molecule of moderate complexity, direct experimental determination of this value through techniques like combustion calorimetry can be challenging and is not readily found in published literature. up.ptpages.deviupac.org Consequently, computational chemistry provides a powerful alternative for estimating its enthalpy of formation and the energies of reactions in which it participates.
Computational Approaches to Enthalpy of Formation
High-level quantum chemical methods are widely employed to predict the gas-phase enthalpy of formation of organic molecules with a high degree of accuracy, often approaching "chemical accuracy" (typically within ±1 kcal/mol or about ±4 kJ/mol). researchgate.netacs.org Among the most reliable are composite methods such as the Gaussian-n (G3, G4) and Complete Basis Set (CBS-QB3) theories. acs.orgdiva-portal.org These methods combine results from several different levels of theory and basis sets to extrapolate to a high-accuracy energy value.
For a molecule like this compound, the calculation would typically proceed via the atomization energy method. hep.com.cn The total electronic energy of the optimized molecular structure is computed, and from this, the energy required to break all its bonds and separate it into its constituent atoms in the gas phase is determined. By subtracting the sum of the calculated energies of the individual atoms from the molecule's total energy and combining this with the well-established experimental enthalpies of formation of the gaseous atoms, the gas-phase enthalpy of formation of the molecule at 0 K can be derived. nih.gov This value is then corrected to 298.15 K by including thermal contributions to the enthalpy.
To enhance the accuracy of these calculations, particularly for larger and more complex molecules, isodesmic and homodesmotic reaction schemes are often utilized. researchgate.net These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy change for such a reaction, systematic errors in the computational method tend to cancel out, leading to a more reliable prediction for the enthalpy of formation of the target molecule, provided the enthalpies of the other species in the reaction are known accurately from experiment or high-level computations.
Group additivity (GA) methods, pioneered by Benson, offer a more empirical and computationally less expensive approach. nist.govnist.gov These methods estimate the enthalpy of formation by summing the contributions of predefined molecular fragments or "groups." While powerful for many classes of organic compounds, the accuracy of GA methods depends on the availability of well-parameterized group values, and for a molecule with the specific combination of an alkyl chain and a substituted aromatic ring like this compound, the necessary group values may not be available or may carry larger uncertainties. uga.edumdpi.com
Illustrative Computational Data
While specific experimental or calculated values for the enthalpy of formation of this compound are not present in the reviewed literature, a hypothetical set of results from a high-level computational study is presented in Table 1 for illustrative purposes. Such a study would typically report the electronic energy, thermal corrections, and the resulting enthalpies of formation at both 0 K and 298.15 K.
Table 1: Hypothetical Computationally Derived Thermochemical Data for this compound This table is for illustrative purposes only and does not represent actual experimental or calculated data.
| Computational Method | Property | Value | Units |
|---|---|---|---|
| G4 Theory | Electronic Energy (0 K) | -504.123456 | Hartree |
| Enthalpy of Formation (0 K) | -250.5 | kJ/mol | |
| Thermal Correction to Enthalpy (298.15 K) | 35.2 | kJ/mol | |
| Enthalpy of Formation (298.15 K) | -285.7 | kJ/mol |
Reaction Energies
Computational methods are also invaluable for determining the energies of chemical reactions involving this compound, such as its synthesis, combustion, or decomposition. The reaction enthalpy (ΔrH) can be calculated by taking the difference between the sum of the computed enthalpies of formation of the products and the sum of the computed enthalpies of formation of the reactants.
For example, the complete combustion of this compound can be represented by the following balanced equation:
C11H16O (g) + 14.5 O2 (g) → 11 CO2 (g) + 8 H2O (g)
The enthalpy of combustion could be estimated using the computationally derived enthalpy of formation of this compound along with the well-known experimental enthalpies of formation for O2, CO2, and H2O.
Furthermore, computational studies can elucidate reaction mechanisms by calculating the energies of transition states and intermediates, providing a complete potential energy surface for a given reaction. nih.gov This is particularly useful for understanding reaction kinetics and selectivity. For instance, a study on the oxidation of the methylphenyl radical with O2 utilized computational methods to determine reaction paths and thermochemical properties of intermediates. researchgate.net A similar approach could be applied to study the oxidation or other reactions of this compound.
A hypothetical data table illustrating the calculated reaction energies for key reactions involving this compound is shown in Table 2.
Table 2: Hypothetical Calculated Reaction Energies for Reactions Involving this compound This table is for illustrative purposes only and does not represent actual experimental or calculated data.
| Reaction | Computational Method | Calculated Reaction Enthalpy (ΔrH°) (kJ/mol) |
|---|---|---|
| Complete Combustion | G4 Theory | -6500.0 |
| Dehydration to 4-(4-Methylphenyl)-1-butene | DFT (B3LYP) | +150.0 |
| Oxidation to 4-(4-Methylphenyl)butanal | CBS-QB3 | -180.0 |
Supramolecular Chemistry and Intermolecular Interactions of 4 4 Methylphenyl Butanol
Hydrogen Bonding Networks in Butanol Derivatives
Hydrogen bonding is a predominant intermolecular force in alcohols, significantly influencing their physical and chemical properties. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, leading to the formation of complex networks of associated molecules.
Influence of Hydroxyl Group Position and Steric Hindrance
The position of the hydroxyl group within an alcohol molecule and the steric hindrance around it are crucial factors determining the extent and nature of hydrogen bonding. nih.govresearchgate.net In the case of 4-(4-methylphenyl)butanol, the hydroxyl group is located at the terminus of a flexible four-carbon chain, classifying it as a primary alcohol. This position, being relatively unhindered, allows for the formation of extended hydrogen-bonded chains and networks.
The presence of the aromatic ring can also introduce competing interactions, such as O-H···π interactions, where the hydroxyl group interacts with the π-electron cloud of a neighboring aromatic ring. acs.org This can lead to a more heterogeneous hydrogen-bonding pattern compared to simple aliphatic alcohols.
Experimental and Theoretical Characterization of H-Bonded Clusters
The nature of hydrogen-bonded clusters in alcohols can be investigated through a combination of experimental techniques and theoretical calculations. Infrared (IR) spectroscopy is a powerful tool for probing hydrogen bonding, as the O-H stretching frequency is sensitive to the local environment of the hydroxyl group. researchgate.netresearchgate.net In the gas phase or in dilute non-polar solvents, a sharp band corresponding to free, non-hydrogen-bonded -OH groups is observed. In the liquid state, this band broadens and shifts to lower frequencies, indicating the formation of hydrogen-bonded aggregates. researchgate.net
Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide detailed insights into the structure, energetics, and dynamics of these clusters. scirp.orgnih.gov Theoretical studies on similar aromatic alcohols have helped in elucidating the preferred geometries of hydrogen-bonded dimers, trimers, and larger oligomers. nih.gov These calculations can quantify the strength of hydrogen bonds and predict the relative stability of different cluster configurations, including linear chains, cyclic structures, and more complex three-dimensional networks. researchgate.netnih.gov For instance, time-resolved spectroscopy combined with computational models has been used to understand the critical size of alcohol clusters required for effective proton transfer, highlighting the cooperative nature of hydrogen bonding. nih.gov
π-π Stacking and Aromatic Interactions
Role of the Methylphenyl Moiety in Intermolecular Association
The methylphenyl group, with its electron-rich π-system, can engage in several types of non-covalent interactions. The most prominent of these is π-π stacking, where two aromatic rings align in a parallel or near-parallel fashion. wikipedia.org The stability of these interactions is influenced by a combination of electrostatic and dispersion forces. In addition to face-to-face stacking, T-shaped or edge-to-face arrangements, where the edge of one aromatic ring points towards the face of another, are also common. stfc.ac.uk
The methyl group on the phenyl ring can further influence these interactions. It can participate in C-H···π interactions, where a C-H bond from the methyl group interacts with the π-electron cloud of an adjacent aromatic ring. nih.govacs.org This type of interaction has been shown to contribute to the stability of molecular conformations and crystal packing. The presence of the methyl group can also affect the electronic properties of the aromatic ring, which in turn modulates the strength of the π-π stacking interactions. researchgate.net
Quantification of π-π Interactions via Computational Methods
The energetic contribution of π-π interactions can be quantified using high-level quantum mechanical calculations. nih.govnih.gov Methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory are often employed to obtain accurate binding energies for aromatic dimers. researchgate.net However, these methods are computationally expensive.
Density Functional Theory (DFT) with dispersion corrections (DFT-D) has emerged as a more computationally efficient approach that can provide reliable estimates of π-π stacking energies. scirp.org These methods have been successfully applied to study the stacking interactions in various aromatic systems. Another approach is the use of force field-driven molecular dynamics simulations, which, while less accurate than quantum mechanical methods, can provide valuable insights into the dynamics and thermodynamics of π-π association in larger systems and over longer timescales. nih.gov By analyzing the potential energy surface of interacting aromatic molecules, it is possible to identify the most stable arrangements and calculate the corresponding interaction energies.
Host-Guest Chemistry with this compound as a Guest
Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule that fits within it. wikipedia.org The hydrophobic butyl chain and the aromatic methylphenyl group of this compound make it a suitable guest for various host molecules, particularly cyclodextrins.
Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.govmdpi.com They are known to encapsulate hydrophobic guest molecules in aqueous solutions, driven by the hydrophobic effect and van der Waals interactions. mdpi.com The size of the cyclodextrin (B1172386) cavity is a critical factor in determining the stability and geometry of the inclusion complex.
For a molecule like this compound, different cyclodextrins would lead to different inclusion modes. For instance, α-cyclodextrin, with its smaller cavity, might preferentially include the linear butyl chain, leaving the bulkier methylphenyl group exposed to the solvent. mdpi.com In contrast, the larger cavity of β-cyclodextrin could potentially accommodate the entire methylphenyl group or a significant portion of it. nih.govresearchgate.net The formation of such inclusion complexes can significantly alter the physicochemical properties of the guest molecule, such as its solubility and stability.
The binding affinity and the specific geometry of the host-guest complex can be characterized using experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and calorimetry. mdpi.comnih.gov Molecular modeling and dynamics simulations can further provide detailed structural information about the inclusion process and the interactions within the complex. researchgate.netfrontiersin.org
Applications in Materials Science and Fine Chemical Synthesis
Role as a Building Block for Functional Materials
As a functionalized aromatic alcohol, 4-(4-Methylphenyl)butanol serves as a foundational component, or nanobuilding block, for constructing new hybrid organic-inorganic materials. acs.org The presence of both a reactive hydroxyl group and a stable aromatic ring allows for its incorporation into diverse material architectures, imparting specific properties. acs.org
The structure of this compound, featuring a primary alcohol, makes it a candidate for use in polymer synthesis. Primary alcohols are known to participate in polymerization reactions, such as the formation of polyesters through condensation with carboxylic acids. The phenyl group within the butanol derivative can act as a significant steric hindrance, which influences the formation of supramolecular clusters in the resulting materials. acs.org
Research into related compounds demonstrates the utility of the tolyl group in advanced polymers. For instance, boronic acids like 4-methylphenyl boronic acid are used in the post-polymerization modification of epoxy resins and polybenzoxazines. acs.org This process, which forms nitrogen-boron-coordinated structures within the polymer backbone, significantly improves the thermal and mechanical properties of the original polymer. acs.org While not a direct application of this compound, this illustrates the value of the 4-methylphenyl moiety in creating functional polymers. The butanol derivative could potentially be used to create linear polymers with pendant functional groups, contributing to materials with tunable properties. acs.org
The 4-methylphenyl group is a common structural motif in molecules developed for organic electronics. Compounds containing N,N-bis(4-methylphenyl)aniline and related structures are frequently employed in organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netmit.edusnu.ac.kr These materials often serve as hole transport layers or as part of the light-emitting layer itself. The aromatic nature of the tolyl group contributes to the necessary electronic properties, such as charge mobility and stability.
Given this context, this compound can be considered a potential precursor for synthesizing more complex molecules for the electronics sector. smolecule.com The alcohol functional group provides a reactive site for attaching the molecule to other components or for building larger, more conjugated systems required for optoelectronic applications.
The synthesis of specialty chemicals often relies on versatile intermediates that can be modified to create products with specific functions. The related compound, 4-(4-Methylphenyl)butyric acid, is used in the formulation of specialty chemicals and polymers to enhance the performance characteristics of materials like plastics and coatings. chemimpex.com Similarly, fluorinated derivatives such as 4,4,4-Trifluoro-1-(4-methylphenyl)butan-1-one are key intermediates in producing advanced fluorochemicals for materials science. multichemexports.com
This compound can serve a similar role as a precursor. Its conversion to esters, ethers, or other derivatives can yield specialty additives. For example, esterification can produce molecules with applications as plasticizers or performance-enhancing additives in various formulations.
Intermediacy in the Production of Agrochemicals and Dyes
The chemical industry utilizes specific organic intermediates for the large-scale production of agrochemicals and dyes. usitc.gov Research indicates that derivatives of this compound are valuable in these synthetic pathways.
Compounds with a similar structure are key building blocks in the development of modern pesticides. For example, 4,4,4-Trifluoro-1-(4-methylphenyl)butan-1-one is an important intermediate in the synthesis of fungicides, herbicides, and insecticides, where the trifluoromethyl group enhances bioavailability and efficacy. multichemexports.com Likewise, 4-(4-Methylphenyl)butyric acid is noted for its role as an intermediate in producing biologically active compounds for the agrochemical sector. chemimpex.com The growth of the agrochemical market continues to drive demand for such innovative chemical intermediates. environmentclearance.nic.in
In the dye industry, related compounds also find use. For instance, 2,4-dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one, which shares the 4-methylphenyl group, is a pharmaceutical intermediate that is also utilized in dye production. physchemres.org This suggests that the chromophoric properties or the reactive potential of the 4-(4-methylphenyl) structure can be exploited in the synthesis of colorants.
Use in the Synthesis of Analytical Standards and Reagents
In pharmaceutical manufacturing and quality control, the precise identification of impurities is critical. Analytical standards are required to detect and quantify these impurities. This compound has a documented role in this specific application.
It has been identified as a process-related impurity in the synthesis of Salmeterol (B1361061), a long-acting β2-adrenoreceptor agonist used to treat asthma. pharmtech.com The synthesis of a key starting material for Salmeterol, 4-phenyl butanol, can be contaminated with 4-(4-methylphenyl)-1-butanol if the initial feedstock (benzene) contains traces of toluene (B28343). pharmtech.com This impurity then carries through the synthetic steps, resulting in an impurity known as methyl salmeterol. pharmtech.com Consequently, this compound is synthesized and used as a reference standard to validate analytical methods and ensure the purity of the final active pharmaceutical ingredient (API).
The table below summarizes the key applications and roles of this compound and its closely related derivatives.
| Application Area | Specific Use / Role | Related Compounds | Reference |
| Materials Science | Precursor for polymer modification | 4-Methylphenyl boronic acid | acs.org |
| Potential precursor for electronic materials | N,N-bis(4-methylphenyl)aniline derivatives | researchgate.netsnu.ac.kr | |
| Intermediate for specialty chemicals | 4-(4-Methylphenyl)butyric acid | chemimpex.com | |
| Fine Chemical Synthesis | Intermediate for agrochemicals (herbicides, fungicides) | 4,4,4-Trifluoro-1-(4-methylphenyl)butan-1-one | multichemexports.com |
| Intermediate for dyes | 2,4-dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one | physchemres.org | |
| Analytical Chemistry | Synthesis of impurity reference standard | Methyl salmeterol (impurity derived from this compound) | pharmtech.com |
Environmental Fate and Green Chemistry Considerations
Abiotic Degradation Pathways in Environmental Matrices
Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms, typically through chemical reactions with environmental factors like water and light. noack-lab.commicrobe.com
Generally, the primary alcohol group in 4-(4-Methylphenyl)butanol is stable to hydrolysis under typical environmental pH conditions (pH 4-9). However, studies on other organic compounds show that hydrolysis rates can be accelerated under strongly acidic or alkaline conditions. researchgate.netmdpi.com For instance, research on paraben esters demonstrates that while they are stable between pH 4 and 8, they undergo hydrolysis to form p-hydroxybenzoic acid in more acidic or alkaline environments. researchgate.net Similarly, alkaline prehydrolysis at a high pH of 12 has been shown to be effective in breaking down toxic phenolic compounds in industrial wastewater. mdpi.com It is plausible that under extreme pH conditions, transformations involving the aromatic ring or the alcohol functional group could occur over extended periods.
Table 1: Influence of pH on Hydrolysis of Structurally Related Compounds
| Compound Type | pH Condition | Observation | Reference |
| Paraben Esters | < 4 or > 8 | Accelerated hydrolysis | researchgate.net |
| Phenolic Compounds | 12 | Effective degradation | mdpi.com |
| Biodegradable Polymers (PLA) | N/A | Hydrolysis of organic matter during decomposition | mdpi.com |
This table illustrates the effect of pH on compounds structurally related to this compound, suggesting potential, though unconfirmed, hydrolysis behavior under non-neutral conditions.
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons, particularly from sunlight. rsc.org The rate of photolysis depends on the substance's ability to absorb light at specific wavelengths and the quantum yield of the reaction. rsc.org
Direct experimental data on the photolysis of this compound is scarce. However, the presence of the p-methylphenyl (toluene) group suggests it can absorb UV radiation. Studies on related aromatic compounds indicate that photolysis is a viable degradation pathway. For example, research on carbonyl nitrates like 4-nitrooxy-2-butanone shows atmospheric photolysis lifetimes of approximately a day under typical tropospheric conditions. copernicus.org
Furthermore, advanced oxidation processes, such as photocatalysis using titanium dioxide (TiO₂), have been shown to effectively degrade aromatic pollutants. These processes generate highly reactive hydroxyl radicals that can attack the aromatic ring and the alkyl chain, leading to mineralization (breakdown into CO₂ and H₂O). This suggests that in sunlit surface waters or in the atmosphere, both direct photolysis and indirect photo-oxidation could contribute to the degradation of this compound. copernicus.org
Biotic Degradation Mechanisms (e.g., microbial metabolism)
Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms like bacteria and fungi. nih.gov This is often the most significant pathway for the removal of organic pollutants from the environment. nih.gov
The structure of this compound, comprising an alkyl alcohol chain and an aromatic ring, suggests it is susceptible to microbial degradation. nih.govnih.gov Microorganisms possess diverse enzymatic pathways to break down such molecules to use them as sources of carbon and energy. karger.com
The degradation would likely proceed via two main routes:
Oxidation of the Butanol Chain: The primary alcohol group can be oxidized by alcohol and aldehyde dehydrogenases to form the corresponding carboxylic acid, 4-(4-methylphenyl)butanoic acid. This acid can then undergo β-oxidation, progressively shortening the alkyl chain.
Aromatic Ring Cleavage: The aromatic ring is typically hydroxylated by monooxygenase or dioxygenase enzymes to form catechol or protocatechuate derivatives. nih.gov These dihydroxylated intermediates are then susceptible to ring-cleavage enzymes, breaking open the stable aromatic structure and leading to intermediates that can enter central metabolic pathways like the Krebs cycle. nih.gov
Studies on a wide range of alkyl-aryl compounds, including alkylphenols and toluenes, confirm that these pathways are common in soil and water bacteria, such as Pseudomonas, Mycobacterium, and Acinetobacter species. nih.govnih.govnih.gov For instance, Acinetobacter calcoaceticus has been shown to metabolize aryl carbonates by first hydrolyzing them to phenol (B47542) and an alcohol, which are then further degraded. nih.gov The complete mineralization of fatty alcohol ethoxylates has also been observed to occur via the simultaneous breakdown of the alkyl and ether-linked moieties. asm.org Given this evidence, this compound is expected to be biodegradable under aerobic conditions.
Sustainable Manufacturing and Process Intensification
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org A key focus is on solvent use, as solvents often constitute the largest mass component in chemical reactions and contribute significantly to waste. ubc.ca
The synthesis of this compound can be achieved through various routes, including the Grignard reaction of a 4-methylbenzylmagnesium halide with an appropriate epoxide or the reduction of a corresponding ketone. A documented synthesis of a related compound, 2-Methyl-4-(4-methylphenyl)-2-butanol, utilizes a Grignard reaction in tetrahydrofuran (B95107) (THF) or catalytic hydrogenation in ethanol (B145695) or methanol.
From a green chemistry perspective, the choice of solvent is critical. Guides developed by pharmaceutical companies, such as Sanofi's Solvent Selection Guide, rank solvents based on safety, health, and environmental criteria. ubc.ca
Table 2: Comparison of Solvents for Synthesis of Aryl Alcohols
| Solvent | Green Chemistry Class (Typical) | Rationale | Potential Alternatives | Reference |
| Tetrahydrofuran (THF) | Usable / Problematic | Forms peroxides; moderate environmental impact. | 2-Methyl-THF (derived from biomass, lower water solubility) | ubc.ca |
| Diethyl Ether | Problematic | High volatility, flammability, peroxide formation. | 2-Methyl-THF, Cyclopentyl methyl ether (CPME) | ubc.ca |
| Methanol | Recommended / Usable | Toxic, but useful C1 source and effective solvent. | Ethanol | nih.gov |
| Ethanol | Recommended | Produced from renewable resources; low toxicity. | N/A | ubc.ca |
| Toluene (B28343) | Usable / Problematic | Petroleumbased; toxic. | Anisole, p-Cymene (both have better profiles) | ubc.ca |
Process intensification strategies, such as solvent recycling, are crucial for sustainable manufacturing. rsc.org Selecting a solvent with appropriate physical properties (e.g., boiling point) facilitates its recovery through distillation. Using greener alternatives like ethanol, which can be derived from fermentation, and implementing robust solvent recovery systems can significantly reduce the environmental footprint of producing this compound. nih.gov
Waste Minimization Strategies
In the pursuit of sustainable chemical manufacturing, waste minimization strategies for the synthesis of this compound are of paramount importance. These strategies are rooted in the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances through innovative chemical process design. semanticscholar.org The primary goals are to enhance reaction efficiency, reduce the volume and toxicity of waste streams, and maximize the incorporation of reactant atoms into the final product, a concept known as atom economy. studypulse.auscranton.edu
Key strategies for minimizing waste in the production of this compound focus on catalytic processes, process optimization, and the use of environmentally benign reagents. These approaches collectively contribute to reducing the environmental footprint associated with the compound's lifecycle.
Catalytic Approaches for Waste Reduction
Catalysis is a cornerstone of green chemistry, offering pathways to products with high selectivity and yield, thereby minimizing the generation of by-products. semanticscholar.org For the synthesis of this compound, which is often achieved through the hydrogenation of an unsaturated precursor like 4-(4-methylphenyl)-3-buten-2-one, the choice and design of the catalyst are critical.
Heterogeneous Catalysis and Catalyst Recycling: The use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is a significant waste minimization technique. dtu.dk Solid-supported catalysts, such as palladium on carbon (Pd/C) or palladium nanoparticles immobilized on bio-sourced supports like hydrochar, offer major advantages. researchgate.net These catalysts can be easily separated from the reaction mixture by simple filtration, which eliminates the need for complex and solvent-intensive purification steps. researchgate.net Crucially, this allows for the catalyst to be recovered and reused multiple times, often with only a slight reduction in activity, directly minimizing solid waste and reducing the demand for precious metals. researchgate.netresearchgate.net Research on the hydrogenation of the related compound 4-phenyl-3-buten-2-one (B7806413) has demonstrated the successful recycling of a palladium catalyst supported on functionalized hydrochar. researchgate.net
High Selectivity: The selective reduction of a specific functional group in a precursor molecule is vital for preventing waste. In the synthesis from 4-(4-methylphenyl)-3-buten-2-one, the reaction can be tailored to hydrogenate the carbon-carbon double bond to yield 4-(4-methylphenyl)-2-butanone, which can then be further reduced to the target alcohol. Alternatively, conditions can be optimized to reduce the ketone group directly. scholaris.ca Catalytic hydrogenation using H₂ and a palladium-on-carbon catalyst can selectively reduce the ketone to an alcohol. The ability to precisely control the reaction prevents the formation of a mixture of products, which would require extensive separation and result in waste streams.
Improving Atom Economy and Process Efficiency
Atom economy is a fundamental metric for evaluating the efficiency of a chemical reaction, measuring how many atoms from the reactants are incorporated into the desired product. scranton.edu
Addition Reactions: Hydrogenation is an addition reaction, which inherently has a 100% theoretical atom economy because all atoms of the reactants (the substrate and hydrogen) are incorporated into the product. studypulse.au This contrasts sharply with substitution or elimination reactions that generate stoichiometric by-products that often become waste.
Alternative Hydrogen Sources: While effective, the use of compressed hydrogen gas presents safety hazards. Transfer hydrogenation offers a safer alternative, using molecules like formic acid as a hydrogen source in the presence of an iridium catalyst, providing an environmentally friendlier methodology. researchgate.net Another approach is the in situ generation of hydrogen gas from stable reagents like sodium borohydride (B1222165) in the presence of a cobalt catalyst, which circumvents the need for hazardous compressed gas cylinders. cuny.edu
The following table summarizes research findings on relevant catalytic systems that exemplify waste minimization strategies applicable to the synthesis of this compound.
| Catalyst System | Precursor Type | Yield | Key Waste Minimization Advantage |
| Palladium on Carbon (Pd/C) with H₂ | α,β-Unsaturated Ketone | >90% (extrapolated) | High selectivity, potential for green solvent use. |
| Palladium Nanoparticles on Hydrochar (Pd@HCh-F) | α,β-Unsaturated Phenyl Ketone | High | Catalyst is recyclable and reusable for multiple runs. researchgate.net |
| Iridium Complexes with Formic Acid | Ketones | ~80-95% | Avoids use of compressed H₂ gas; uses an aqueous solution. researchgate.net |
| Cobalt-catalyzed H₂ from NaBH₄ | α,β-Unsaturated Ketone | High | In situ generation of H₂ gas, avoiding hazardous transport and storage. cuny.edu |
| Ruthenium Complexes | N-aryl Pyrrolidinone | High | Demonstrates high efficiency for atom-economical routes to related amino alcohols. rsc.org |
Table 1: Research Findings on Catalytic Systems for Waste Minimization in Alcohol Synthesis
Future Research Directions and Unaddressed Research Gaps
Exploration of Novel Catalytic Systems for Efficiency Enhancement
The synthesis of 4-(4-Methylphenyl)butanol and related alcohols currently relies on established methods, but significant opportunities exist for improving efficiency, selectivity, and sustainability through the exploration of advanced catalytic systems. A primary research gap is the development of catalysts that can streamline production, reduce energy consumption, and minimize waste.
Biocatalysis: Enzymes and whole-cell biocatalysts offer a "green" alternative to traditional chemical catalysts, operating under mild conditions with high stereo- and regioselectivity. researchgate.net Research into alcohol dehydrogenases (ADHs) and recombinant organisms like E. coli has shown promise for the synthesis of chiral alcohols. mdpi.comnih.gov Future work should focus on identifying or engineering specific enzymes that are highly active and selective for the production of this compound. This includes high-throughput screening and directed evolution techniques to enhance enzyme stability and substrate tolerance. ed.ac.uk
Tandem Catalysis: Tandem or cascade reactions, where multiple catalytic steps occur in a single vessel, represent a powerful strategy for process intensification. caltech.edu This approach eliminates the need for isolating intermediates, saving time, energy, and resources. caltech.edu For a molecule like this compound, a potential tandem process could involve the hydroformylation of a suitable alkene precursor followed by in situ hydrogenation. rsc.org Research is needed to develop compatible, multi-functional catalyst systems, such as those combining rhodium or cobalt complexes, which can operate orthogonally without mutual inhibition. caltech.eduosti.gov
Advanced Heterogeneous Catalysts: The development of robust, reusable heterogeneous catalysts is critical for industrial-scale synthesis. Research into structured catalysts, such as metal oxides supported on materials like zeolites or encapsulated in double-shelled hollow spheres, could lead to significant gains in performance and catalyst longevity. colloid.nl For instance, supported nickel or platinum group metal catalysts have been effective in related butanol production processes and warrant investigation for this specific compound. nih.gov
Table 1: Promising Catalytic Systems for Future Investigation
| Catalytic System | Type | Potential Advantages | Key Research Focus | Relevant Findings |
|---|---|---|---|---|
| Alcohol Dehydrogenases (ADHs) | Biocatalyst | High stereoselectivity, mild reaction conditions, environmentally benign. researchgate.net | Screening and engineering enzymes for specific activity towards the precursor of this compound. | Genus Candida and recombinant E. coli have been used for asymmetric reduction of related ketones. mdpi.comnih.gov |
| Tandem Rh/Ru Catalysts | Homogeneous | Process intensification, reduced waste, time and energy savings. caltech.edu | Optimizing catalyst compatibility and reaction conditions for sequential hydroformylation-hydrogenation. | Dual systems with Rh(Xantphos) and Ru catalysts have been effective for other long-chain alcohols. rsc.org |
| Supported Ni/Al₂O₃ | Heterogeneous | Robustness, reusability, suitability for continuous flow processes. nih.gov | Investigating catalyst stability and selectivity for the specific synthesis pathway. | Ni/γ-Al₂O₃ has shown high selectivity in the conversion of ethanol (B145695) to n-butanol. nih.gov |
| Fe₂O₃@H-ZSM-5 DSHS | Structured Heterogeneous | Enhanced activity due to defined architecture, spatial separation of catalytic sites. colloid.nl | Synthesis and application of these double-shelled hollow spheres for multi-step reactions leading to this compound. | Outperforms conventional composite catalysts in tandem reactions like Fischer-Tropsch synthesis. colloid.nl |
Deeper Mechanistic Understanding of Complex Transformations
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and controlling product outcomes. For this compound and its transformations, several areas remain underexplored.
Current synthetic methods, like the Grignard reaction, are well-established, but a deeper dive into the kinetics and intermediate stabilization could lead to improved yields and purity. For catalytic pathways, the precise interactions between the substrate, catalyst, and solvent are often not fully elucidated. For example, in reductive etherification processes involving related alcohols, the reaction can proceed through multiple competing pathways (direct, ketal, or enol), and the dominant mechanism is highly dependent on the catalyst and conditions. nrel.gov A significant research gap exists in mapping these mechanistic pathways for the synthesis and subsequent reactions of this compound.
Transition states and energy profiles of key synthetic steps.
The role of the catalyst support and metal-support interactions in heterogeneous catalysis. nrel.gov
The influence of the p-methylphenyl group on reaction stereochemistry and regioselectivity.
Mechanisms of catalyst deactivation or inhibition in tandem systems. caltech.edu
Development of Advanced Analytical Methods for Process Monitoring
Efficient, large-scale chemical production requires precise process control, which in turn depends on robust and rapid analytical methods. While standard offline techniques like NMR and chromatography are essential for final product validation, they are often too slow for real-time process optimization.
A significant research gap is the development and implementation of in-situ and online monitoring techniques for the synthesis of this compound. Process Analytical Technology (PAT) tools can provide real-time data on reactant consumption, intermediate formation, and product concentration, allowing for dynamic adjustments to maintain optimal conditions.
Future research should focus on adapting and validating methods such as:
In-situ Raman and Infrared (FT-IR) Spectroscopy: These techniques can track the concentration of key functional groups in real-time, providing kinetic data and insight into reaction progress without the need for sampling. spectroscopyonline.com For example, in-situ Raman has been successfully used to monitor the synthesis of double metal cyanide (DMC) catalysts by tracking characteristic vibrational bands of reactants and products. spectroscopyonline.com
High-Throughput Experimentation (HTE): Microliter-scale reaction arrays can be used to rapidly screen a wide range of reaction parameters, such as catalyst loading, temperature, and solvent, accelerating the optimization process by orders of magnitude compared to conventional methods. nih.gov
Table 2: Advanced Analytical Techniques for Process Optimization
| Technique | Application | Information Gained | Future Research Direction |
|---|---|---|---|
| In-situ Raman Spectroscopy | Real-time reaction monitoring | Conversion rates, catalyst speciation, intermediate tracking. spectroscopyonline.com | Develop specific methods to identify and quantify characteristic peaks for this compound synthesis. |
| In-situ FT-IR Spectroscopy | Real-time reaction monitoring | Tracking of functional group changes (e.g., disappearance of carbonyl, appearance of hydroxyl). | Correlate spectral data with offline measurements (GC, HPLC) to build robust quantitative models. |
| High-Throughput Experimentation | Rapid process optimization | Data on the influence of multiple parameters (temperature, concentration, catalyst) on yield and purity. nih.gov | Integrate HTE platforms with automated analysis for closed-loop optimization of the synthesis. |
Design of New Functional Derivatives for Materials Innovation
This compound is not just an end product but a valuable intermediate or building block for creating more complex molecules with novel functionalities. Its structure, featuring a hydroxyl group for further functionalization and a substituted aromatic ring, makes it a versatile scaffold. A significant research gap lies in the systematic exploration of its potential in materials science and medicinal chemistry.
Future research should be directed towards using this compound as a precursor to design and synthesize new functional derivatives. Potential areas of exploration include:
Polymers and Specialty Chemicals: Esterification of the butanol can produce esters for use as fragrances or plasticizers. Its structure could also be incorporated into polyester (B1180765) or polyurethane backbones to modify their thermal and mechanical properties.
Pharmaceutical and Agrochemical Intermediates: The compound is a known impurity in the synthesis of the drug salmeterol (B1361061), arising from toluene (B28343) contamination in benzene (B151609) starting materials. pharmtech.com This highlights its reactivity in established pharmaceutical syntheses. A focused effort could explore its deliberate use to create analogues of existing active pharmaceutical ingredients (APIs) or to synthesize entirely new classes of compounds with potential biological activity, such as novel 1,2,4-triazole (B32235) or pyridazine (B1198779) derivatives. jst.go.jpmdpi.com
The design of these new derivatives will require a multidisciplinary approach, combining organic synthesis with computational modeling to predict properties and biological activity, followed by empirical testing and characterization.
Comprehensive Environmental Impact Assessments of Industrial Synthesis
As with any chemical process, the industrial-scale synthesis of this compound necessitates a thorough evaluation of its environmental impact. While general frameworks for Environmental Impact Assessments (EIA) and Life Cycle Assessments (LCA) for the chemical industry exist, there is a complete lack of specific data for this compound. environmentclearance.nic.infao.orgresearchgate.net
This represents a critical unaddressed research gap. A comprehensive environmental assessment must be conducted before any large-scale production is considered. This research should encompass the entire lifecycle of the compound, from "cradle to grave."
Key areas for investigation include:
Raw Material Sourcing: Evaluating the environmental burden associated with the production of starting materials. For example, if the synthesis starts from benzene and involves a Friedel-Crafts reaction, the impacts of using and handling such chemicals must be considered. pharmtech.com
Process Emissions and Waste: Quantifying the gaseous emissions, liquid effluents, and solid waste generated during synthesis. fao.org This includes assessing the toxicity and biodegradability of byproducts and developing strategies for waste treatment or valorization.
Energy Consumption: Analyzing the energy requirements of the synthetic process, including heating, cooling, and separation steps, and identifying opportunities for energy efficiency.
Product End-of-Life: Studying the fate of this compound in the environment, including its biodegradability in soil and water, potential for bioaccumulation, and ecotoxicity. Studies on related butanols have shown that degradation pathways and rates can vary significantly. researchgate.net
Conducting a rigorous LCA will provide a scientific basis for developing a truly sustainable manufacturing process, identifying environmental hotspots, and guiding the selection of greener synthetic routes and technologies. researchgate.net
Q & A
Q. What are the common synthetic routes for 4-(4-Methylphenyl)butanol, and how can reaction conditions be optimized to minimize impurities?
- Methodological Answer : A key synthesis pathway involves Friedel-Crafts alkylation of toluene with succinic anhydride derivatives, followed by reduction. However, trace toluene in benzene starting material can lead to the formation of 4-(4-Methylphenyl)-1-butanol as an impurity, which reacts further to produce methyl salmeterol derivatives . To minimize impurities:
- Use high-purity benzene (≥99.9%) to avoid toluene contamination.
- Optimize reaction stoichiometry and temperature (e.g., 50–70°C for 12–24 hours) to favor the desired product.
- Employ column chromatography or recrystallization (e.g., using hexane/ethyl acetate) for purification.
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar impurities?
- Methodological Answer :
- 1H NMR : The alcohol proton (-OH) typically appears as a broad singlet at δ ~1.5–2.0 ppm. The methyl group on the phenyl ring resonates as a singlet at δ ~2.3 ppm, while the butanol chain shows multiplets at δ ~1.4–1.7 ppm (CH2 groups) and δ ~3.6 ppm (-CH2OH) .
- IR : A strong O-H stretch at ~3300 cm⁻¹ and C-O stretch at ~1050 cm⁻¹ confirm the alcohol moiety. Absence of carbonyl peaks (e.g., ~1700 cm⁻¹) rules out ketone impurities like 4-(4-Methylphenyl)-2-butanone .
Advanced Research Questions
Q. What computational strategies are effective in predicting the reactivity and stability of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to model the electronic structure, focusing on the hydroxyl group’s nucleophilicity and the aromatic ring’s electron density.
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., ethanol) to assess stability under experimental conditions.
- QSAR Models : Correlate substituent effects (e.g., electron-donating/-withdrawing groups on the phenyl ring) with biological activity or catalytic performance .
Q. How can impurity profiling during synthesis inform process scalability for this compound?
- Methodological Answer :
- HPLC-MS : Monitor reaction intermediates and byproducts (e.g., methyl salmeterol derivatives) using a C18 column with a methanol/water gradient (70:30 to 95:5 over 20 minutes) .
- Kinetic Studies : Track impurity formation rates under varying temperatures and pressures to identify critical control points.
- Scale-Up Adjustments : Reduce shear stress in large-scale reactors to prevent degradation, and implement in-line PAT (Process Analytical Technology) for real-time monitoring .
Q. What structural modifications enhance the biological activity of this compound derivatives?
- Methodological Answer :
- Sulfonamide Functionalization : Introduce sulfonamide groups at the butanol chain (e.g., via reaction with 4-methylbenzenesulfonyl chloride) to improve antimicrobial activity. Derivatives like 4-(4-Methylbenzenesulfonamido)butanoic acid show enhanced solubility and bioactivity .
- Chiral Resolution : Separate enantiomers using chiral HPLC (Chiralpak AD-H column) to isolate the (R)- or (S)-forms, which may exhibit distinct interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
